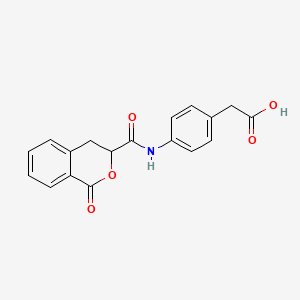

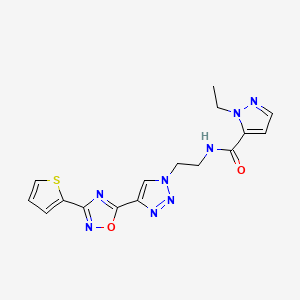

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid, also known as OCA-B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Applications De Recherche Scientifique

Oxidative Alpha-Dicarbonyl Cleavage Mechanism

A study on the Maillard reaction cascade demonstrated the formation of short-chain carboxylic acids through a novel oxidative alpha-dicarbonyl cleavage pathway, shedding light on the intricate chemical transformations that occur during this complex series of reactions (Davidek et al., 2006).

Chemosensor for Al(3+) Detection

Research introduced a fluorescence turn-on chemosensor for the highly selective and sensitive detection and bioimaging of Al(3+) in living cells. This chemosensor, utilizing the aggregation-induced-emission (AIE) effect, illustrates the potential of incorporating carboxylic groups into probes for biological applications (Gui et al., 2015).

Hydrogen Generation from Bio-Oil Derived Carboxylic Acids

A review focusing on the progress in reforming bio-oil derived carboxylic acids for hydrogen generation highlights the significance of acetic acid steam reforming. This research underscores the potential of carboxylic acids as feedstocks for renewable hydrogen production (Zhang et al., 2018).

Asymmetric Synthesis Involving Carboxylic Acids

The asymmetric synthesis of (S)-2-Indolinecarboxylic acid by combining biocatalysis and homogeneous catalysis represents an innovative approach to producing key intermediates for ACE inhibitors, demonstrating the versatility of carboxylic acid derivatives in synthesizing biologically active compounds (de Lange et al., 2011).

Electrochemical Carboxylation with CO2

The development of a cobalt-catalyzed electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids showcases the application of carboxylic acids in synthesizing valuable organic molecules through sustainable methodologies (Malapit & Minteer, 2021).

Mécanisme D'action

Target of Action

This compound is a complex molecule with diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties , which may interact with multiple targets in the body.

Mode of Action

It is known that the presence of diverse functional groups in the molecule can potentially interact with various biological targets

Biochemical Pathways

It is known that compounds with similar structures have been used in the synthesis of various heterocyclic compounds . These compounds can potentially affect a wide range of biochemical pathways, but specific studies on 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid are needed to confirm this.

Pharmacokinetics

Similar compounds have been found to be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown and requires further investigation.

Propriétés

IUPAC Name |

2-[4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)15-10-12-3-1-2-4-14(12)18(23)24-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCPYVYRCXGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)